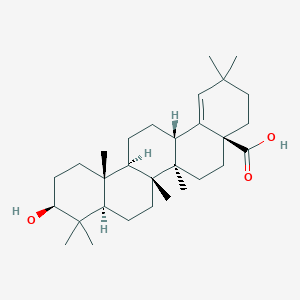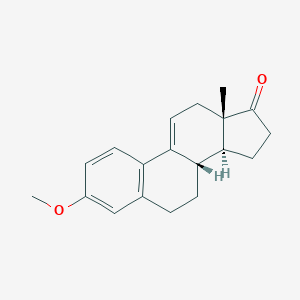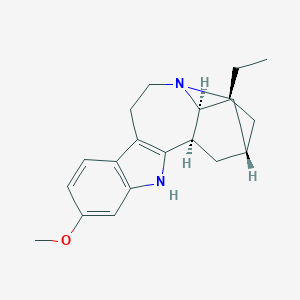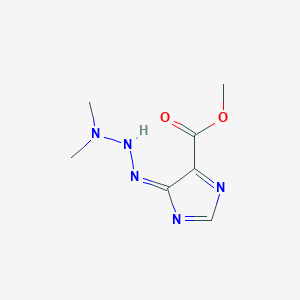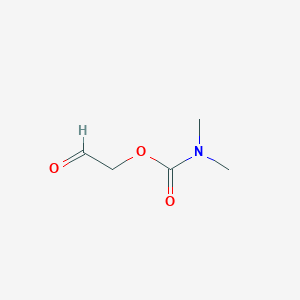![molecular formula C9H7Cl2N3S B162060 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 133767-88-1](/img/structure/B162060.png)
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemische Und Physiologische Effekte
Studies have shown that [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine may have biochemical and physiological effects on the body. The compound has been reported to induce oxidative stress in cancer cells, leading to their death. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is its potential use as a diagnostic agent for cancer. The compound has also been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for drug development. However, the compound has limitations in terms of its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential use as a diagnostic agent for cancer. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, the compound's potential toxicity should be thoroughly investigated to determine its safety for human use.
Conclusion
In conclusion, [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through various methods and has been extensively studied for its potential use in medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities and may have biochemical and physiological effects on the body. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been reported through various methods. One of the commonly used methods is the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate in the presence of a base. Another method involves the reaction of 2,4-dichlorophenyl isothiocyanate with thiosemicarbazide in ethanol. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of the compound is in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as a diagnostic agent for cancer.
Eigenschaften
CAS-Nummer |
133767-88-1 |
|---|---|
Produktname |
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
Molekularformel |
C9H7Cl2N3S |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI-Schlüssel |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
Synonyme |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



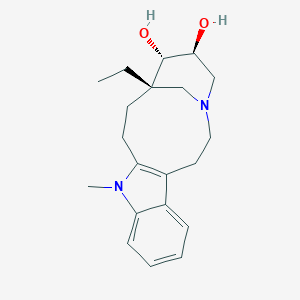
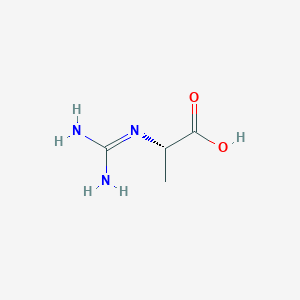
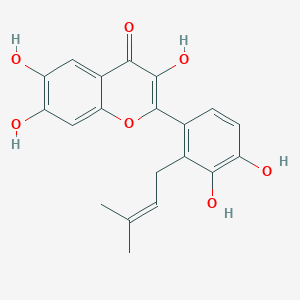
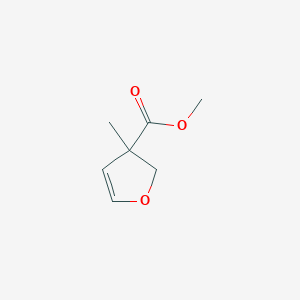
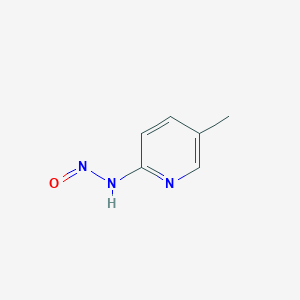
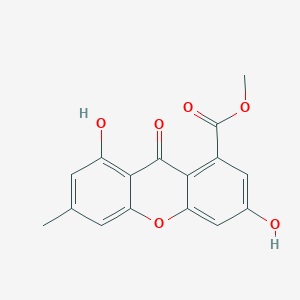
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
